molecular formula C17H11ClO3 B1294885 Phenyl 4-chloro-1-hydroxy-2-naphthoate CAS No. 36268-75-4

Phenyl 4-chloro-1-hydroxy-2-naphthoate

Cat. No. B1294885
CAS RN: 36268-75-4
M. Wt: 298.7 g/mol
InChI Key: PRPJEXLNOGLBCN-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a chemical compound with the linear formula C17H11ClO3 . It is a phenyl ester of 4-chloro-1-hydroxy-2-naphthoic acid .


Molecular Structure Analysis

The molecular structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate consists of a phenyl group (C6H5) attached to a 4-chloro-1-hydroxy-2-naphthoic acid molecule . The compound has a molecular weight of 298.7 g/mol .


Physical And Chemical Properties Analysis

Phenyl 4-chloro-1-hydroxy-2-naphthoate has a molecular weight of 298.7 g/mol, and its exact mass is 298.0396719 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

  • A method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates, including derivatives similar to phenyl 4-chloro-1-hydroxy-2-naphthoate, has been developed, highlighting a four-step sequence that involves Z-selective olefination, dioxolenone cleavage, and oxidative cyclization. This method provides a foundation for synthesizing complex naphthoic acids for various applications (Nan Ji, Brad M. Rosen, A. Myers, 2004).

Liquid Crystalline Properties

  • Research on Schiff base-ester central linkages involving 2,6-disubstituted naphthalene ring systems, which are structurally related to phenyl 4-chloro-1-hydroxy-2-naphthoate, has led to the synthesis of compounds exhibiting mesomorphic behavior. These compounds, characterized by their liquid crystalline properties, have potential applications in display technologies and materials science (B.T. Thaker et al., 2012).

Photochemistry and Photophysics

  • The conformational stability, infrared spectrum, and UV-induced photochemistry of matrix-isolated phenyl 1-hydroxy-2-naphthoate, closely related to the compound , were studied, revealing insights into the photodecarbonylation processes and the potential for photochemical applications (İ. Sıdır et al., 2021).

Oxidative Cross-Coupling

  • The compound's derivatives have been utilized in highly selective oxidative cross-coupling reactions, showcasing their potential in synthetic organic chemistry, especially in the synthesis of chiral molecules, which are important in pharmaceuticals and materials science (Tomohisa Temma, S. Habaue, 2005).

properties

IUPAC Name

phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJEXLNOGLBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189811
Record name Phenyl 4-chloro-1-hydroxy-2-naphthoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-chloro-1-hydroxy-2-naphthoate

CAS RN

36268-75-4
Record name Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate
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Record name Phenyl 4-chloro-1-hydroxy-2-naphthoate
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Record name Phenyl 4-chloro-1-hydroxy-2-naphthoate
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Record name Phenyl 4-chloro-1-hydroxy-2-naphthoate
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Record name PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE
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Synthesis routes and methods

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask was added 17.9 g (0.10 mole) of 4-chloro-1-naphthol, 100 mL of methylene chloride, 15 g (0.11 mole) of anhydrous aluminum chloride, and 15 mL (0.12 mole) of phenyl chloroformate. This mixture was heated to reflux. After 48 hours, the mixture was cooled to 10° C. and 200 mL of water and 15 mL of 37% hydrochloric acid were added. To this mixture was added 100 mL of ethyl acetate. The layers were separated and the organic layer was washed with two 100-mL portions of 5N hydrochloric acid. The organic layer was dried with anhydrous magnesium sulfate, filtered, then the solvent stripped off under vacuum. The resulting oil solidified and the crude product was recrystallized from isopropyl alcohol. The yield of phenyl 4-chloro-1-hydroxy-2-naphthoate (off-white, m.p. 102°-104° C.) obtained was 54%.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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